molecular formula C24H22ClN3O4S B3010559 N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899742-51-9

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B3010559
CAS RN: 899742-51-9
M. Wt: 483.97
InChI Key: KCNKTZLDEQJJBF-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a novel molecule that appears to be related to a class of compounds with potential anticancer properties. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar molecules with related structures and functionalities. For instance, the first paper discusses a series of novel 2-chloro N-aryl substituted acetamide derivatives with cytotoxic effects on various cancer cell lines, suggesting that the chloroacetamide moiety and the aryl substitution could be crucial for the anticancer activity . The second paper examines sulfonamide-based compounds, which, while structurally different, also exhibit antitumor properties and have been evaluated in clinical trials . This context implies that the compound may share some pharmacological characteristics with the compounds studied in these papers.

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves a linear synthesis approach, where various aryl-substituted acetamide derivatives are prepared and characterized using techniques such as LCMS, IR, and NMR spectroscopies . Although the exact synthesis route for N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is not provided, it is likely that a similar synthetic strategy could be employed, involving the formation of the acetamide linkage and subsequent introduction of the sulfanyl and cyclopentyl groups.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple functional groups such as the chloroacetamide, methoxyphenyl, and the dihydrobenzofuropyrimidinyl moiety. These groups are known to influence the biological activity of a molecule by interacting with various cellular targets. The presence of a sulfanyl group could also suggest potential for interactions with biological thiols, which might be relevant to its mechanism of action .

Chemical Reactions Analysis

While the specific chemical reactions involving N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide are not detailed in the provided papers, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, the chloroacetamide group could undergo nucleophilic substitution reactions, and the methoxy group could be involved in demethylation under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the chloro and methoxy groups suggests the compound could have moderate polarity, affecting its solubility in various solvents. The molecular weight and the presence of multiple aromatic rings would also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Heterocyclic Compounds : A study focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting their potential as cyclooxygenase inhibitors with notable COX-2 selectivity indices, analgesic, and anti-inflammatory activities, compared to sodium diclofenac as a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Anticancer Agents : Another research area involves the synthesis of thieno[2,3-d]pyrimidine antifolates, showing potent inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway of cancer cells. This work highlights the compound's potential as a dual inhibitor, offering a promising therapeutic strategy against cancer (Gangjee, Qiu, Li, & Kisliuk, 2008).

  • Antimicrobial Activity : Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, resulted in compounds with good antibacterial and antifungal activities. These findings suggest the potential of such compounds in addressing microbial resistance (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c1-31-19-11-10-14(25)12-17(19)26-20(29)13-33-24-27-21-16-8-4-5-9-18(16)32-22(21)23(30)28(24)15-6-2-3-7-15/h4-5,8-12,15H,2-3,6-7,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNKTZLDEQJJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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